
3-Amino-4-hydroxy-4-methylpent-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-hydroxy-4-methylpent-2-enal is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-4-methylpent-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 3-amino-2-butanone with formaldehyde, followed by a reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound with high yield and purity. The reaction conditions are optimized to ensure the stability of the compound and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-hydroxy-4-methylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.
Major Products
Oxidation: 3-Amino-4-oxopent-2-enal
Reduction: 3-Amino-4-hydroxy-4-methylpentane
Substitution: 3-Halo-4-hydroxy-4-methylpent-2-enal
Applications De Recherche Scientifique
3-Amino-4-hydroxy-4-methylpent-2-enal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-4-hydroxy-4-methylpent-2-enal involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, altering their activity. The hydroxyl group can participate in redox reactions, influencing cellular processes. The double bond allows for conjugation with other molecules, enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-4-hydroxy-4-methylpent-2-one
- 3-Amino-4-hydroxy-4-methylpent-2-ene
- 3-Amino-4-hydroxy-4-methylpentane
Uniqueness
3-Amino-4-hydroxy-4-methylpent-2-enal is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain, along with a double bond. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
66426-29-7 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
3-amino-4-hydroxy-4-methylpent-2-enal |
InChI |
InChI=1S/C6H11NO2/c1-6(2,9)5(7)3-4-8/h3-4,9H,7H2,1-2H3 |
Clé InChI |
PHTAQJITLIWQCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=CC=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




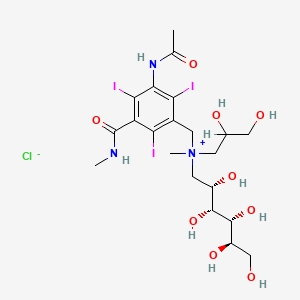
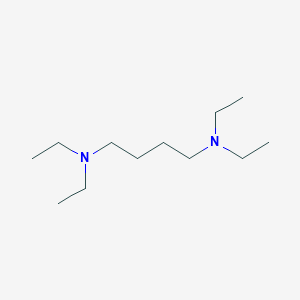
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
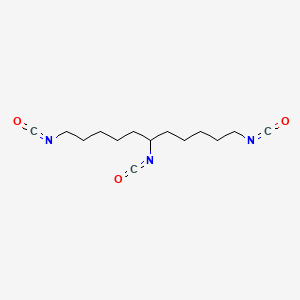
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)
![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
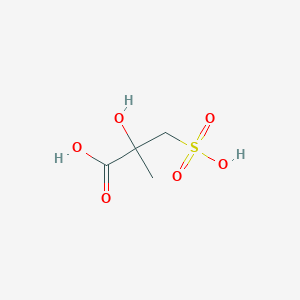
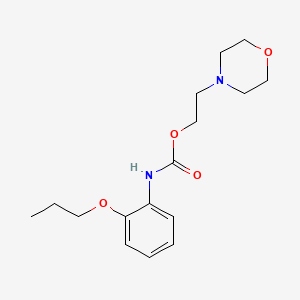
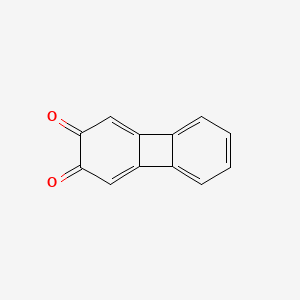
![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
